

Protocol for Labeling Oligonucleotides with Cyanine5.5 via Click Chemistry

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Compound of Interest

Compound Name: Cyanine5.5 alkyne chloride

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Application Note & Protocol

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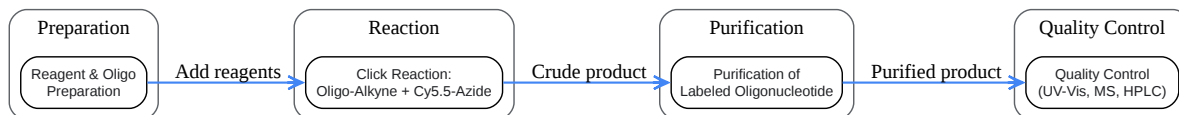
Introduction

This document provides a detailed protocol for the covalent labeling of alkyne-modified oligonucleotides with Cyanine5.5 (Cy5.5) azide using a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[1][2] This method offers high efficiency, specificity, and robust performance under mild reaction conditions, making it an ideal choice for conjugating fluorescent dyes to nucleic acids.[1][3] Labeled oligonucleotides are critical tools in various molecular biology and diagnostic applications, including fluorescence in situ hybridization (FISH), real-time PCR, and cellular imaging.[4][5][6] Cy5.5, a near-infrared (NIR) fluorescent dye, is particularly advantageous for in vivo imaging due to reduced background fluorescence at its emission wavelength.[7][8]

This protocol will cover the preparation of reagents, the labeling reaction, purification of the final product, and quality control measures.

Experimental Workflow

The overall workflow for labeling an alkyne-modified oligonucleotide with Cy5.5 azide is depicted below.



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Caption: Experimental workflow for oligonucleotide labeling.

Materials and Reagents

| Reagent | Supplier | Comments |
|-------------------------------------------|-------------------|------------------------------------------------------------------------------------|
| Alkyne-modified Oligonucleotide | Custom Synthesis | Can be synthesized with a terminal or internal alkyne modification.[9] |
| Cyanine5.5 (Cy5.5) Azide | Commercial Vendor | Store protected from light. |
| Click Chemistry Buffer (1.5x) | Commercial Vendor | Typically contains Copper(II) sulfate, triethylammonium acetate pH 7, and DMSO.[9] |
| Ascorbic Acid | Sigma-Aldrich | Prepare a fresh 50 mM solution in nuclease-free water for each experiment.[9] |
| Nuclease-free Water | Thermo Fisher | |
| DMSO (Anhydrous) | Sigma-Aldrich | For dissolving the Cy5.5 azide. |
| Lithium Perchlorate (LiClO ₄) | Sigma-Aldrich | For precipitation of the oligonucleotide. |
| Acetone (ACS grade or higher) | Fisher Scientific | |
| Inert Gas (Argon or Nitrogen) | Airgas | For creating an oxygen-free environment. |

Experimental Protocol

This protocol is adapted for labeling 4 to 20 nmol of an alkyne-modified oligonucleotide.^[9]
Adjust volumes accordingly for different starting amounts.

1. Reagent Preparation

- Alkyne-modified Oligonucleotide: Dissolve the lyophilized oligonucleotide in the calculated volume of nuclease-free water to achieve the desired concentration.
- Cy5.5 Azide Stock Solution (10 mM): Dissolve the Cy5.5 azide in anhydrous DMSO to a final concentration of 10 mM.
- Ascorbic Acid Solution (50 mM): Prepare a fresh solution of 50 mM ascorbic acid in nuclease-free water. This solution is prone to oxidation and should be used immediately.^[2]

2. Click Reaction

The following table outlines the volumes of reagents for a 100 μ L total reaction volume.

| Reagent | Volume (μ L) for 100 μ L reaction | Stock Concentration | Final Concentration |
|---------------------------------|--------------------------------------------|---------------------|---------------------|
| Nuclease-free Water | Variable | - | - |
| Alkyne-modified Oligonucleotide | Variable (e.g., 10 μ L) | 1 mM | 100 μ M |
| Click Chemistry Buffer (1.5x) | 67 μ L | 1.5x | 1x |
| Cy5.5 Azide | 1.5 μ L | 10 mM | 150 μ M |
| Ascorbic Acid | 2 μ L | 50 mM | 1 mM |
| Total Volume | 100 μ L | - | - |

Procedure:

- In a microcentrifuge tube, combine the alkyne-modified oligonucleotide solution and the appropriate volume of nuclease-free water.
- Add the 1.5x Click Chemistry Buffer and vortex to mix.[\[9\]](#)
- Add the 10 mM Cy5.5 azide stock solution and vortex again.[\[9\]](#)
- Degassing (Optional but Recommended): To prevent oxidation of the Cu(I) catalyst, it is recommended to degas the reaction mixture. This can be done by bubbling a gentle stream of an inert gas (argon or nitrogen) through the solution for 10-20 seconds.[\[9\]](#)
- Initiate the reaction by adding the freshly prepared 50 mM ascorbic acid solution.[\[9\]](#)
- Purge the headspace of the tube with the inert gas for a few seconds and cap it tightly.
- Vortex the reaction mixture thoroughly.
- Incubate the reaction at room temperature for 8-16 hours, protected from light.[\[9\]](#) Reaction times can be shorter (30 minutes to 4 hours) with higher temperatures and optimized catalyst systems.[\[3\]](#)[\[10\]](#)

3. Purification of the Labeled Oligonucleotide

After the incubation period, the labeled oligonucleotide needs to be purified to remove excess dye and unreacted starting materials.[\[11\]](#)[\[12\]](#)

Acetone Precipitation:

- Add 1 volume of 2 M lithium perchlorate solution for every 5 volumes of the reaction mixture and vortex.[\[9\]](#)
- Add acetone to a final volume of 2 mL.
- Incubate at -20°C for 20 minutes to precipitate the oligonucleotide.[\[9\]](#)
- Centrifuge at 10,000 rpm for 10 minutes to pellet the labeled oligonucleotide.[\[9\]](#)
- Carefully discard the supernatant.

- Wash the pellet by adding 1 mL of acetone, vortexing briefly, and centrifuging again at 10,000 rpm for 10 minutes.[9]
- Discard the supernatant and allow the pellet to air dry for 10-15 minutes.
- Resuspend the purified labeled oligonucleotide in a suitable buffer (e.g., nuclease-free water or TE buffer).

HPLC Purification (Recommended for High Purity):

For applications requiring high purity, such as in vivo studies, purification by High-Performance Liquid Chromatography (HPLC) is recommended.[12] Reverse-phase HPLC can effectively separate the labeled oligonucleotide from the unlabeled starting material and free dye.[13]

Quality Control

1. UV-Vis Spectroscopy

- Measure the absorbance of the purified labeled oligonucleotide at 260 nm (for the oligonucleotide) and at the absorbance maximum of Cy5.5 (approximately 673 nm).[8]
- The ratio of the absorbance at 673 nm to 260 nm can provide an estimate of the labeling efficiency.[14] For accurate quantification of modified oligonucleotides, it is recommended to use a spectrophotometer software module that can apply a correction factor for the dye's absorbance at 260 nm.[15]

2. Mass Spectrometry

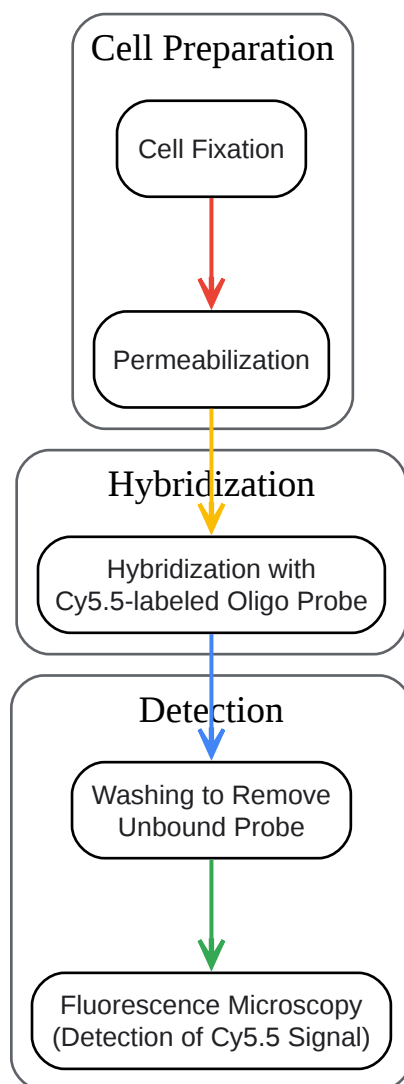
- Verify the successful conjugation and the identity of the final product by mass spectrometry (e.g., MALDI-TOF or ESI-MS). The expected mass will be the sum of the mass of the alkyne-modified oligonucleotide and the mass of the Cy5.5 azide.

3. HPLC Analysis

- Analytical HPLC can be used to assess the purity of the labeled oligonucleotide. A single major peak corresponding to the labeled product should be observed.

Application Example: Fluorescence In Situ Hybridization (FISH)

Fluorescently labeled oligonucleotides are widely used as probes in FISH to detect specific DNA or RNA sequences within cells.



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Caption: Workflow for Fluorescence In Situ Hybridization (FISH).

In this application, the Cy5.5-labeled oligonucleotide probe is designed to be complementary to a target nucleic acid sequence within the cell. Following cell fixation and permeabilization, the

probe is introduced and allowed to hybridize to its target. After washing away unbound probes, the location of the target sequence can be visualized by detecting the fluorescence signal from the Cy5.5 dye using a fluorescence microscope.[4]

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